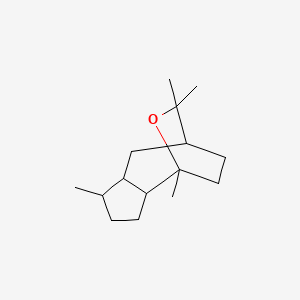
Isokessane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Isokessane can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize capillary columns with active phases such as DB-1 and HP-5MS, with temperature programs that ensure optimal yield and purity .
Chemical Reactions Analysis
Isokessane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isokessane has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of oxepanes. In biology, it has been studied for its potential effects on cellular processes. In medicine, this compound is being explored for its potential therapeutic properties. Industrially, it is used in the synthesis of various chemical products .
Mechanism of Action
The mechanism by which isokessane exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors involved in various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that this compound may modulate certain signaling pathways .
Comparison with Similar Compounds
Isokessane is unique among oxepanes due to its specific structural features and reactivity. Similar compounds include other oxepanes such as kessane and related heterocycles. Compared to these compounds, this compound exhibits distinct chemical and physical properties that make it valuable for specific applications .
Properties
CAS No. |
177019-46-4 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)16-14(11,2)3/h10-13H,5-9H2,1-4H3 |
InChI Key |
QRVMFXFSGYDNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1CC3CCC2(OC3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


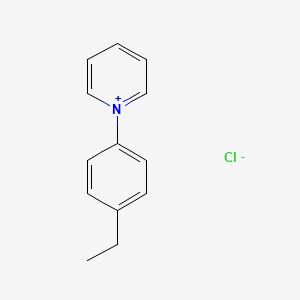
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
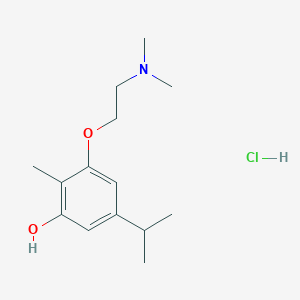

![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
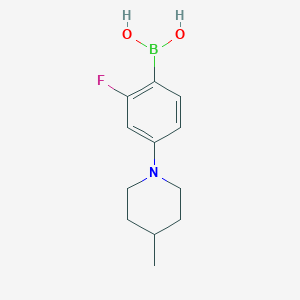
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
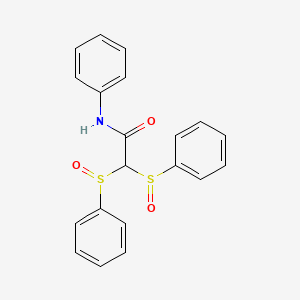
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
